1-methyl-1H-pyrazole-4-carboxamide
Overview
Description
1-Methyl-1H-pyrazole-4-carboxamide is a compound that falls under the category of pyrazole carboxamides . It has a molecular weight of 140.14 . The IUPAC name for this compound is 5-amino-1-methyl-1H-pyrazole-4-carboxamide .
Synthesis Analysis
The synthesis of 1-methyl-1H-pyrazole-4-carboxamide and its derivatives has been reported in several studies . These compounds were synthesized and their structures were characterized by 1H NMR, 13C NMR, and HRMS .Molecular Structure Analysis
The molecular structure of 1-methyl-1H-pyrazole-4-carboxamide has been characterized using various techniques such as 1H NMR and 13C NMR . In molecular docking studies, certain derivatives of this compound have shown the ability to form hydrogen bonds with specific proteins .Scientific Research Applications
Organic Synthesis and Chemical Properties
- Modified Synthesis Techniques: A study demonstrated an economical and efficient synthesis of variably substituted pyrazolo[4,3‐d]pyrimidin‐7‐ones, highlighting a method that yields excellent results in a short time via microwave irradiation (Khan et al., 2005).
- Facile Preparation of Derivatives: Another research focused on the facile preparation of 1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones from 5-amino-1-phenyl-1H-pyrrazole-4-carboxamide and its derivatives, showing the versatility of pyrazole-carboxamides in synthesizing pyrimidin-4(5H)-ones (Miyashita et al., 1990).
Anticancer Applications
- Anticancer Agents and mTOR Inhibition: A study synthesized 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones and evaluated them as anticancer agents, finding that some compounds showed promising activity against human cancer cell lines through apoptosis and mTOR inhibition (Reddy et al., 2014).
Antimicrobial and Antifungal Activity
- Nematocidal and Fungicidal Activities: Pyrazole carboxamide derivatives have been identified for their potential in agrochemical applications, with some showing good nematocidal activity against Meloidogyne incognita and others demonstrating weak fungicidal activity (Zhao et al., 2017).
- Mycobacterium Tuberculosis Inhibitors: Various synthesized 1-((1-(substituted)-1H-1,2,3-triazol-4-yl)methyl)-N,3-diphenyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxamides exhibited antitubercular activity, with specific compounds showing significant inhibition of Mycobacterium tuberculosis (Amaroju et al., 2017).
Structural Studies and Material Sciences
- DNA-Binding Interaction and Anticancer Evaluation: Novel 1H-pyrazole-3-carboxamide derivatives were synthesized, and their interaction with DNA was explored to understand their antitumor mechanisms, revealing potential targets for anticancer drug development (Lu et al., 2014).
Future Directions
properties
IUPAC Name |
1-methylpyrazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-8-3-4(2-7-8)5(6)9/h2-3H,1H3,(H2,6,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAHAUYJIIKYIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20561880 | |
Record name | 1-Methyl-1H-pyrazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20561880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H-pyrazole-4-carboxamide | |
CAS RN |
89280-01-3 | |
Record name | 1-Methyl-1H-pyrazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20561880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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